(7-amino-1H-indol-3-yl)methanol
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Overview
Description
(7-amino-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-1H-indol-3-yl)methanol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the indole derivative, which can then be further functionalized to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. Catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt are used to enhance reaction efficiency . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(7-amino-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
(7-amino-1H-indol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7-amino-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as DNA synthesis, oxidative stress, and cytokine production . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Studied for its potential therapeutic applications in cancer treatment.
Uniqueness
(7-amino-1H-indol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-amino-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5,10H2 |
InChI Key |
WNLCGJMTVLKXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2CO |
Origin of Product |
United States |
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